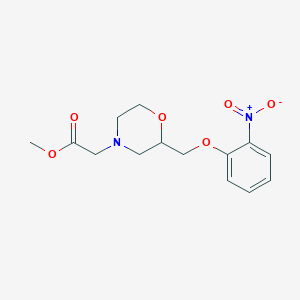

Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate

説明

Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate is a morpholine-derived compound featuring a 2-nitrophenoxy methyl substituent and a methyl ester group. Its molecular structure combines a morpholino ring, known for modulating physicochemical and pharmacokinetic properties, with a nitro-substituted aromatic ether and an acetate ester.

特性

CAS番号 |

1706454-71-8 |

|---|---|

分子式 |

C14H18N2O6 |

分子量 |

310.30 g/mol |

IUPAC名 |

methyl 2-[2-[(2-nitrophenoxy)methyl]morpholin-4-yl]acetate |

InChI |

InChI=1S/C14H18N2O6/c1-20-14(17)9-15-6-7-21-11(8-15)10-22-13-5-3-2-4-12(13)16(18)19/h2-5,11H,6-10H2,1H3 |

InChIキー |

YCTPQDFWNCJYLB-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CN1CCOC(C1)COC2=CC=CC=C2[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate typically involves the reaction of 2-nitrophenol with morpholine in the presence of a suitable base, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反応の分析

Types of Reactions

Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Ester Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 2-(2-((2-aminophenoxy)methyl)morpholino)acetate.

Substitution: Various substituted phenoxy derivatives.

Hydrolysis: 2-(2-((2-nitrophenoxy)methyl)morpholino)acetic acid.

科学的研究の応用

Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The morpholine ring provides a unique structural framework that can enhance the compound’s binding affinity to its targets .

類似化合物との比較

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects on Reactivity and Stability: The 2-nitrophenoxy group in the target compound introduces strong electron-withdrawing effects, which may enhance the ester’s susceptibility to hydrolysis compared to electron-donating groups like 4-methoxyphenoxy . This could influence metabolic stability in biological systems.

Ester Group Influence:

- The methyl ester in the target compound may confer faster hydrolysis rates compared to the ethyl esters in analogs , affecting bioavailability and duration of action.

Core Structural Variations: The oxirane (epoxide) ring in (R)-2-((2-nitrophenoxy)methyl)oxirane replaces the morpholino-acetate backbone, drastically altering solubility and reactivity. Epoxides are typically more reactive, limiting their utility in stable drug formulations.

The nitro group in the target compound could act as a prodrug motif, undergoing in vivo reduction to an amine (as seen in ’s hydrogenation of nitro to amino groups) .

Research Findings and Inferences

- Synthetic Accessibility: The nitro group’s presence (as in ) may complicate synthesis due to its sensitivity to reduction, necessitating controlled conditions .

生物活性

Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate is a synthetic organic compound notable for its complex structure, which includes a morpholine ring and a nitrophenoxy group. This compound has garnered attention in medicinal chemistry and biological research due to its potential antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H18N2O5

- Molecular Weight : Approximately 310.30 g/mol

- Key Functional Groups :

- Ester group

- Nitro group

- Morpholine ring

The presence of these functional groups influences the compound's reactivity and biological interactions, making it a subject of interest for further research.

Antimicrobial Properties

Preliminary studies indicate that methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate exhibits significant antimicrobial activity. It has been tested against various bacterial strains, with results suggesting moderate to good efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

Research into the anticancer properties of methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate is still in preliminary stages. However, its structural features suggest potential interactions with cellular targets involved in cancer proliferation.

- Mechanism of Action : The nitro group can undergo reduction within biological systems to form reactive intermediates that may interact with DNA or proteins, potentially leading to apoptosis in cancer cells.

The biological activity of methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate is hypothesized to involve several mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to form nitroso or hydroxylamine derivatives, which may react with nucleophiles in cells.

- Morpholine Interaction : The morpholine moiety may facilitate binding to various biological targets, enhancing the compound's reactivity.

- Cellular Uptake : The ester functionality may aid in cellular uptake, allowing the compound to exert its effects more effectively.

Study on Antimicrobial Activity

A study published in MDPI examined the antibacterial properties of various nitro-containing compounds, including methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate. The study found that the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .

Anticancer Research

In an investigation focusing on novel anticancer agents, researchers evaluated several morpholine derivatives for their cytotoxicity against cancer cell lines. Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate was among those tested, showing promising results that warrant further exploration in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。